BChE-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

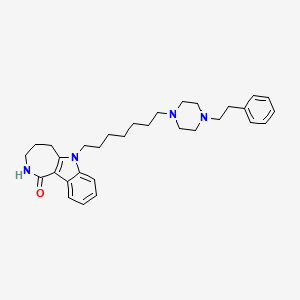

Molecular Formula |

C31H42N4O |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

6-[7-[4-(2-phenylethyl)piperazin-1-yl]heptyl]-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |

InChI |

InChI=1S/C31H42N4O/c36-31-30-27-14-7-8-15-28(27)35(29(30)16-11-18-32-31)20-10-3-1-2-9-19-33-22-24-34(25-23-33)21-17-26-12-5-4-6-13-26/h4-8,12-15H,1-3,9-11,16-25H2,(H,32,36) |

InChI Key |

PHUHOIDFUZYNAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N2CCCCCCCN4CCN(CC4)CCC5=CC=CC=C5)C(=O)NC1 |

Origin of Product |

United States |

Foundational & Exploratory

BChE-IN-31: A Multi-Targeted Approach to Alzheimer's Disease Modulation

An In-depth Technical Guide on the Mechanism of Action of a Selective Butyrylcholinesterase Inhibitor

This whitepaper provides a comprehensive overview of the biochemical activity and mechanism of action of BChE-IN-31, a novel, selective butyrylcholinesterase (BChE) inhibitor with promising therapeutic potential for Alzheimer's disease (AD). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Evolving Role of Butyrylcholinesterase in Alzheimer's Disease

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease research, positing that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). While acetylcholinesterase (AChE) has traditionally been the primary target for cholinomimetic therapies, emerging evidence highlights the increasing significance of butyrylcholinesterase (BChE) in the progression of AD. In the advanced stages of the disease, AChE activity can decrease by up to 85% in certain brain regions, while BChE levels may rise significantly.[1][2] This shift in the AChE/BChE ratio suggests that BChE plays a more prominent role in ACh hydrolysis in the AD brain, making it a compelling therapeutic target.[1][2]

Furthermore, BChE has been implicated in non-cholinergic pathological processes of AD, including the maturation of amyloid-beta (Aβ) plaques. BChE is found associated with Aβ plaques and neurofibrillary tangles, and its inhibition has been shown to affect Aβ aggregation.[3][4] this compound (also known as Compound 14d) is a recently developed selective BChE inhibitor that not only enhances cholinergic tone but also addresses the multifaceted pathology of Alzheimer's disease through its anti-amyloid and neuroprotective activities.[5][6]

Core Mechanism of Action: Selective BChE Inhibition

This compound is a potent and selective inhibitor of human butyrylcholinesterase. Its primary mechanism of action is the modulation of the cholinergic system by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of BChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[7] This dual binding capability contributes to its potent inhibitory effect. The selectivity of this compound for BChE over AChE is a critical feature, as it may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective cholinesterase inhibitors.

Quantitative Bioactivity Profile

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and multifaceted activity.

| Parameter | Value | Enzyme Source |

| IC50 vs. BChE | 65 nM | Human |

| IC50 vs. AChE | 5.9 µM | - |

| Selectivity Index (AChE/BChE) | ~90.8 | - |

| Inhibition Constant (Ki) | 27 nM | BChE |

| Inhibition Type | Mixed | BChE |

| BChE Residence Time | 47 seconds | - |

Table 1: Cholinesterase Inhibition Profile of this compound [1][5][7][8]

| Assay | Concentration | Effect |

| Aβ Self-Induced Aggregation | 100 µM | >60% Inhibition |

| NMDA-Induced Cytotoxicity in SH-SY5Y cells | 5 µM | Protective |

| H2O2-Induced Oxidative Stress in SH-SY5Y cells | 5 µM | Protective |

Table 2: Anti-Amyloid and Neuroprotective Activities of this compound [5][6]

Signaling Pathways and Multifunctional Activity

Beyond its primary role as a BChE inhibitor, this compound exhibits a multi-target engagement profile relevant to Alzheimer's disease pathology.

Inhibition of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta peptides into neurotoxic plaques. This compound has been shown to significantly inhibit the self-induced aggregation of Aβ.[5][6] This suggests a direct interaction with Aβ monomers or oligomers, interfering with the fibrillization process. The proposed mechanism involves the binding of this compound to Aβ, thereby stabilizing its non-toxic conformation and preventing its assembly into harmful aggregates.

Figure 1: Proposed mechanism of Aβ aggregation inhibition by this compound.

Neuroprotection against Excitotoxicity and Oxidative Stress

Neuronal cell death in Alzheimer's disease is driven by multiple factors, including glutamate-induced excitotoxicity and oxidative stress. This compound demonstrates protective effects in neuronal cell models against both N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and hydrogen peroxide (H2O2)-induced oxidative damage.[5][6] The neuroprotective mechanism likely involves the modulation of intracellular signaling cascades that are downstream of NMDA receptor activation and reactive oxygen species (ROS) production, ultimately leading to enhanced cell survival.

Figure 2: this compound's neuroprotective action against excitotoxicity and oxidative stress.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the IC50 values of this compound against AChE and BChE.

-

Materials:

-

Recombinant human AChE and BChE

-

Acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound at various concentrations

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution and a range of concentrations of this compound.

-

Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATChI for AChE, BTChI for BChE) and DTNB to each well.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Experimental workflow for the cholinesterase inhibition assay.

Thioflavin T (ThT) Amyloid-β Aggregation Assay

This assay is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides.

-

Materials:

-

Synthetic Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

This compound at various concentrations

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ1-42 peptide and pre-incubate it to form aggregation-prone species.

-

In a 96-well plate, mix the Aβ1-42 solution with different concentrations of this compound.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ aggregation without inhibitor).

-

Neuroprotection Assays in SH-SY5Y Cells

These cell-based assays evaluate the protective effects of this compound against neurotoxic insults.

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

-

NMDA-Induced Excitotoxicity Assay:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce excitotoxicity by exposing the cells to a neurotoxic concentration of NMDA (e.g., 100 µM) for a defined period.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

H2O2-Induced Oxidative Stress Assay:

-

Follow the same initial cell plating and pre-treatment steps as in the NMDA assay.

-

Induce oxidative stress by exposing the cells to a toxic concentration of H2O2 (e.g., 200 µM).

-

Assess cell viability using the MTT assay.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Conclusion

This compound represents a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase addresses the cholinergic deficit characteristic of the disease. Furthermore, its ability to inhibit amyloid-beta aggregation and protect neurons from excitotoxicity and oxidative stress suggests a disease-modifying potential that goes beyond symptomatic relief. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a strong rationale for its further preclinical and clinical development as a novel treatment for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BChE-IN-31_TargetMol [targetmol.com]

The Therapeutic Potential of BChE-IN-31: A Technical Guide for Drug Development Professionals

An In-depth Review of a Selective Butyrylcholinesterase Inhibitor for Neurodegenerative Disease

This technical guide provides a comprehensive overview of the therapeutic potential of BChE-IN-31, a selective inhibitor of butyrylcholinesterase (BChE). This compound, also identified as compound 14d, has emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD), due to its multi-target mechanism of action. This document collates the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Core Therapeutic Profile

This compound is a potent, selective, and mixed-type inhibitor of both equine and human BChE isoforms.[1][2] Its therapeutic potential stems from a multi-faceted approach to tackling the complex pathology of Alzheimer's disease. In the later stages of AD, while acetylcholinesterase (AChE) levels decrease, BChE activity increases, playing a more significant role in acetylcholine hydrolysis and potentially in the maturation of amyloid plaques.[1][2][3] By selectively inhibiting BChE, this compound aims to restore cholinergic neurotransmission. Furthermore, it directly addresses other key pathological hallmarks of AD, namely the aggregation of neurotoxic amyloid-β (Aβ) peptides and neuronal damage from excitotoxicity and oxidative stress.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency, selectivity, and efficacy of this compound from in vitro studies.

Table 1: Enzyme Inhibition and Selectivity

| Target Enzyme | Species | IC50 Value | Selectivity (over AChE) | Type of Inhibition |

| BChE | Equine & Human | 65 nM | >100-fold | Mixed-type |

| AChE | Not specified | >6.5 µM (estimated) | - | - |

Data sourced from multiple studies indicating high potency and selectivity for BChE.[1][2][5]

Table 2: In Vitro Efficacy and Binding Kinetics

| Assay | Target | Concentration | Result | Binding Kinetics (Residence Time) |

| Aβ Aggregation Inhibition | Self-induced Aβ peptide | 100 µM | >60% inhibition | Not Applicable |

| Neuroprotection (Glutamate Excitotoxicity) | SH-SY5Y cells | 1 µM & 10 µM | Statistically significant protection | Not Applicable |

| Neuroprotection (H2O2 Oxidative Stress) | SH-SY5Y cells | 1 µM & 10 µM | Statistically significant protection | Not Applicable |

| Surface Plasmon Resonance (SPR) | BChE | Not specified | - | 47 seconds |

Efficacy data demonstrates significant neuroprotective and anti-aggregation effects.[1]

Mechanistic and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with the evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These represent standardized protocols commonly employed in the field.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of AChE and BChE and is used to determine the IC50 values of inhibitors.[3][6][7]

-

Principle: The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine iodide for BChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured colorimetrically at 412 nm.

-

Materials:

-

BChE (from equine or human serum)

-

Butyrylthiocholine iodide (BTC)

-

DTNB

-

Phosphate buffer (pH 7.4-8.0)

-

This compound (or other test inhibitors) at various concentrations

-

96-well microplate and reader

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing either buffer (for control) or varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[3]

-

Initiate the reaction by adding the substrate (BTC) and DTNB to all wells.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Repeat the procedure using AChE and its specific substrate (acetylthiocholine) to determine selectivity.

-

Amyloid-β (Aβ) Self-Aggregation Inhibition Assay

This assay measures the ability of a compound to prevent the aggregation of Aβ peptides, a key event in AD plaque formation.

-

Principle: The fluorescent dye Thioflavin T (ThT) binds specifically to the β-sheet structures characteristic of amyloid fibrils. This binding results in a significant increase in fluorescence intensity, which can be measured to quantify the extent of aggregation.

-

Materials:

-

Synthetic Aβ (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

This compound at various concentrations

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ (1-42) peptide, ensuring it is initially in a monomeric state.

-

In a microplate, incubate the Aβ peptide solution with either buffer (control) or different concentrations of this compound.

-

Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) with gentle agitation to promote aggregation.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader (excitation ~440 nm, emission ~485 nm).

-

Calculate the percentage of aggregation inhibition relative to the control (Aβ without inhibitor).

-

Neuroprotection Assays in SH-SY5Y Cells

These cell-based assays evaluate a compound's ability to protect neurons from common forms of neurotoxic insults relevant to AD.

-

Principle: The viability of SH-SY5Y neuroblastoma cells is measured after they are exposed to a neurotoxin (e.g., glutamate for excitotoxicity, H2O2 for oxidative stress) in the presence or absence of the test compound. Cell viability is typically assessed using an MTT or LDH assay.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

Neurotoxin: L-glutamic acid or Hydrogen Peroxide (H2O2)

-

This compound at various concentrations

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit

-

-

Procedure:

-

Culture SH-SY5Y cells in 96-well plates until they reach a suitable confluency.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Introduce the neurotoxin (glutamate or H2O2) to the wells (except for the untreated control wells) and incubate for a further period (e.g., 24 hours).

-

Assess cell viability:

-

For MTT assay: Add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

For LDH assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells.

-

-

Calculate the percentage of cell viability for each treatment group relative to the control groups (untreated cells and cells treated with the toxin alone).

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential as a multi-target agent for Alzheimer's disease. Its high potency and selectivity for BChE, combined with its demonstrated ability to inhibit Aβ aggregation and protect neurons from excitotoxicity and oxidative stress, make it a compelling candidate for further development.[1] The favorable in vitro profile warrants progression into in vivo studies to assess its pharmacokinetic properties, including blood-brain barrier permeability, and to validate its efficacy in established animal models of Alzheimer's disease.

References

- 1. Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)-one as potent BChE-selective inhibitors showing protective effects against neurodegenerative insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BChE-IN-31_TargetMol [targetmol.com]

- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of BChE-IN-31 with Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-31, and its interaction with the BChE enzyme. Butyrylcholinesterase is a critical enzyme in cholinergic neurotransmission and a significant therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] In advanced stages of Alzheimer's, while acetylcholinesterase (AChE) levels decrease, BChE activity increases, making selective BChE inhibition a promising therapeutic strategy.[1][3] this compound has emerged as a potent and selective inhibitor of this enzyme.[4]

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified, highlighting its selectivity for BChE. The following table summarizes the key data point available for this compound.

| Compound | Parameter | Value | Target Enzyme | Notes |

| This compound | IC50 | 65 nM | Butyrylcholinesterase (BChE) | The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] This low nanomolar value indicates high potency. |

Mechanism of Action and Therapeutic Rationale

Butyrylcholinesterase, a serine hydrolase, functions alongside acetylcholinesterase (AChE) to break down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal.[2][5] BChE inhibitors block this hydrolytic activity, leading to an increase in the concentration and duration of action of acetylcholine at the synapse.[2] This enhancement of cholinergic transmission is the primary mechanism by which these inhibitors are thought to provide cognitive benefits in Alzheimer's disease.[3]

Selective inhibition of BChE is considered a viable therapeutic approach for Alzheimer's disease.[1] In addition to its role in acetylcholine hydrolysis, BChE is associated with the neuropathological hallmarks of Alzheimer's, such as neuritic plaques and neurofibrillary tangles.[1] this compound has been shown to effectively inhibit the self-induced aggregation of neurotoxic amyloid-β (Aβ) peptides.[4] Furthermore, at a concentration of 5 μM, this compound demonstrates protective effects against NMDA-induced cytotoxicity and H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells.[4]

Signaling Pathway of Cholinergic Neurotransmission and BChE Inhibition

The following diagram illustrates the role of BChE in a cholinergic synapse and the impact of its inhibition by an agent like this compound.

Caption: Cholinergic synapse showing this compound inhibiting BChE, increasing acetylcholine levels.

Experimental Protocols: In Vitro BChE Inhibition Assay

The most common method for determining the inhibitory potency (IC50) of compounds against BChE is the spectrophotometric method developed by Ellman.[6][7]

Ellman's Method for BChE Activity

This assay measures the activity of BChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion. BChE hydrolyzes the substrate butyrylthiocholine (BTC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the colored anion, which is measured spectrophotometrically at 412 nm.[8][9]

Materials and Reagents:

-

Recombinant human BChE (hBChE)[7]

-

This compound (or other test inhibitor) dissolved in DMSO

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[7]

-

Butyrylthiocholine iodide (BTC)[7]

-

96-well microtiter plates[10]

-

Microplate reader capable of measuring absorbance at 412 nm[7]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of BTC in the phosphate buffer.

-

Prepare serial dilutions of this compound at various concentrations in DMSO. The final DMSO concentration in the well should be kept low (e.g., <1%).[7]

-

Prepare the hBChE enzyme solution by diluting the concentrated stock in the phosphate buffer to the desired working concentration.[7]

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add the phosphate buffer.

-

Add a small volume (e.g., 10 µL) of the this compound solution (or DMSO for control wells).[6]

-

Add the hBChE enzyme solution to all wells except for the blank.[6]

-

Add the DTNB solution to each well.[6]

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[11][12]

-

Initiate the reaction by adding the BTC substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic read) using the microplate reader.[7][9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the control (DMSO only) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic function to determine the IC50 value.[7]

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro BChE inhibition assay.

Caption: Workflow for determining the IC50 of this compound using the Ellman's method.

Conclusion

This compound is a potent and selective inhibitor of butyrylcholinesterase, a key enzyme implicated in the progression of Alzheimer's disease. Its ability to not only inhibit the enzyme but also interfere with amyloid-β aggregation and protect against cellular damage makes it a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a standardized framework for evaluating the efficacy of this compound and other novel inhibitors in a preclinical setting. The continued investigation of selective BChE inhibitors is a critical endeavor in the pursuit of effective treatments for neurodegenerative disorders.

References

- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. BChE-IN-31_TargetMol [targetmol.com]

- 5. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of BChE-IN-31: A Selective Butyrylcholinesterase Inhibitor

A Technical Whitepaper for Researchers in Drug Development

This document provides an in-depth overview of the early discovery and synthesis of BChE-IN-31, a potent and selective inhibitor of butyrylcholinesterase (BChE). This compound, also identified as compound 14d in its primary scientific disclosure, has emerged as a significant molecule of interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This guide details the synthetic pathways, experimental methodologies, and quantitative data associated with its initial development, offering a comprehensive resource for scientists and professionals in drug discovery and development.

Introduction: The Rationale for Selective BChE Inhibition

Butyrylcholinesterase (BChE) has garnered increasing attention as a therapeutic target for Alzheimer's disease. While acetylcholinesterase (AChE) inhibitors have been a cornerstone of symptomatic treatment, the role of BChE in the later stages of the disease is significant. As Alzheimer's progresses, AChE levels tend to decrease, while BChE levels can increase, taking on a more prominent role in acetylcholine hydrolysis. Therefore, selective inhibition of BChE presents a promising strategy to modulate cholinergic neurotransmission in advanced Alzheimer's patients. Furthermore, BChE has been implicated in the maturation of β-amyloid plaques, a hallmark of the disease.

The development of this compound was predicated on these principles, aiming to create a highly selective inhibitor that could offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to dual or AChE-selective inhibitors.

Discovery and Design Logic

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study centered on a series of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one derivatives. The core scaffold was functionalized at the indole nitrogen with various alkyl-bridged 4-arylalkylpiperazin-1-yl chains. The central hypothesis was that varying the length of the alkyl spacer and the nature of the arylalkyl group would significantly impact the potency and selectivity of BChE inhibition. This rational design approach led to the synthesis and evaluation of a library of compounds, ultimately identifying this compound (14d) as a lead candidate with superior potency and selectivity.

Synthesis of this compound (Compound 14d)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme involves the preparation of the core azepino[4,3-b]indol-1(2H)-one scaffold, followed by the alkylation of the indole nitrogen with a suitably functionalized piperazine side chain.

General Synthetic Protocol

The synthesis of the target compounds, including this compound, was accomplished via a convergent synthetic route. The key steps are outlined below:

-

Synthesis of the Azepino[4,3-b]indol-1(2H)-one Core: The tricyclic core was prepared following established literature procedures.

-

Synthesis of the Piperazine Side Chain: The N-phenethylpiperazine moiety was prepared separately.

-

Synthesis of the Alkyl Linker: A dihaloalkane (in the case of 14d, a 7-carbon chain) was used as the linker.

-

Coupling and Final Product Formation: The piperazine derivative was first coupled with the dihaloalkane. The resulting product was then used to alkylate the nitrogen of the azepino[4,3-b]indol-1(2H)-one core to yield the final compound.

Detailed Experimental Protocol for the Synthesis of 6-(7-(4-phenethylpiperazin-1-yl)heptyl)-3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (14d)

-

Step 1: Synthesis of 1-(7-bromoheptyl)-4-phenethylpiperazine. To a solution of 1-phenethylpiperazine in a suitable solvent such as acetonitrile, was added an excess of 1,7-dibromoheptane and a base (e.g., K2CO3). The reaction mixture was stirred at reflux for several hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired intermediate.

-

Step 2: Synthesis of this compound (14d). A mixture of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one, 1-(7-bromoheptyl)-4-phenethylpiperazine, and a base (e.g., Cs2CO3) in a polar aprotic solvent like DMF was stirred at an elevated temperature (e.g., 80 °C) overnight. The reaction mixture was then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. The crude product was purified by flash chromatography to afford this compound as the final product.

Biological Evaluation: Experimental Protocols

Cholinesterase Inhibition Assay

The inhibitory activity of this compound against both equine BChE (eqBChE) and human BChE (hBChE), as well as electric eel AChE (eeAChE), was determined using a modified Ellman's method.

-

Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the rate of hydrolysis of a substrate (butyrylthiocholine or acetylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is quantified spectrophotometrically at 412 nm.

-

Protocol:

-

A solution of the test compound (this compound) at various concentrations was pre-incubated with the respective enzyme (BChE or AChE) in a phosphate buffer (pH 8.0) at a controlled temperature for a defined period.

-

DTNB was added to the mixture.

-

The reaction was initiated by the addition of the substrate (butyrylthiocholine for BChE or acetylthiocholine for AChE).

-

The change in absorbance at 412 nm was monitored over time using a microplate reader.

-

The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

β-Amyloid (Aβ) Aggregation Inhibition Assay

The ability of this compound to inhibit the self-aggregation of Aβ1-42 was assessed using a Thioflavin T (ThT) fluorescence assay.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation.

-

Protocol:

-

Aβ1-42 peptide was prepared in a suitable buffer to initiate aggregation.

-

The peptide was incubated in the presence and absence of this compound at a controlled temperature (e.g., 37 °C) with continuous agitation.

-

At specific time points, aliquots of the reaction mixture were transferred to a microplate containing Thioflavin T.

-

The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

-

The percentage of inhibition of aggregation was calculated by comparing the fluorescence intensity of the samples with the inhibitor to that of the control.

-

Neuroprotection Assays

The neuroprotective effects of this compound were evaluated in human neuroblastoma SH-SY5Y cells against two common neurotoxic insults: glutamate-induced excitotoxicity and hydrogen peroxide (H2O2)-induced oxidative stress.

-

Principle: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to the number of viable cells.

-

Protocol:

-

SH-SY5Y cells were cultured in 96-well plates.

-

The cells were pre-treated with various concentrations of this compound for a specified duration.

-

Following pre-treatment, the cells were exposed to a neurotoxic concentration of either glutamate or H2O2.

-

After the incubation period with the neurotoxin, the medium was replaced with a fresh medium containing MTT.

-

The cells were incubated to allow for the formation of formazan crystals.

-

The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting purple solution was measured at approximately 570 nm.

-

Cell viability was expressed as a percentage of the control (untreated cells).

-

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound and related compounds.

Table 1: Cholinesterase Inhibitory Activity of this compound (14d) and a Related Compound (14c) [1]

| Compound | Linker Length | eqBChE IC50 (nM) | hBChE IC50 (nM) | eeAChE IC50 (nM) | Selectivity Index (eeAChE/eqBChE) |

| 14c | 5 carbons | 163 | - | >10000 | >61 |

| This compound (14d) | 7 carbons | 65 | - | >10000 | >153 |

Table 2: Kinetic and Binding Parameters for this compound (14d) [1]

| Parameter | Value | Method |

| Inhibition Type | Mixed-type | Enzyme Kinetics |

| BChE Residence Time | 47 seconds | Surface Plasmon Resonance (SPR) |

Table 3: Biological Activity of this compound (14d) [1]

| Assay | Concentration | Result |

| Aβ1-42 Aggregation Inhibition | 100 µM | >60% inhibition |

| Neuroprotection vs. Glutamate | 1 µM & 10 µM | Protective effect observed |

| Neuroprotection vs. H2O2 | 1 µM & 10 µM | Protective effect observed |

Conclusion

This compound (compound 14d) represents a significant advancement in the development of selective BChE inhibitors. Its discovery through a rational design and systematic SAR study has yielded a potent and highly selective molecule with promising multi-target activities, including the inhibition of β-amyloid aggregation and neuroprotection against common neurotoxic insults. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate this compound or to develop novel BChE inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders. The favorable in vitro profile of this compound warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.

References

A Technical Guide to Butyrylcholinesterase (BChE) Inhibition for Neuroprotection: A Profile of a Novel Investigational Inhibitor Class

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease (AD). While acetylcholinesterase (AChE) has traditionally been the primary focus for cholinergic-based therapies, BChE levels are known to increase during the progression of AD, while AChE levels decline. This makes selective BChE inhibition a promising strategy for restoring cholinergic function in the brain, especially in later stages of the disease. This document provides a technical overview of the role of a new class of potent and selective investigational butyrylcholinesterase inhibitors, herein referred to as BChE-IN-31, in neuroprotection. The data and methodologies presented are a synthesis of findings from recent studies on novel BChE inhibitors.

Mechanism of Action

BChE inhibitors exert their neuroprotective effects through multiple mechanisms. Primarily, they increase the levels of the neurotransmitter acetylcholine (ACh) in the brain by preventing its breakdown by BChE.[1][2] This enhancement of cholinergic transmission is crucial for cognitive processes such as learning and memory.[1] Beyond symptomatic relief, BChE inhibitors demonstrate direct neuroprotective properties. These include reducing amyloid-beta (Aβ) plaque burden, a hallmark of Alzheimer's disease, and protecting neurons from various toxic insults.[3][4]

Core Data Summary

The following tables summarize the key in vitro and in vivo data for representative potent BChE inhibitors, which serve as a proxy for the this compound class.

Table 1: In Vitro Inhibitory Activity of Representative BChE Inhibitors

| Compound Reference | Target | IC50 (nM) | Selectivity Index (AChE/BChE) |

| Compound 7 | eqBChE | 2.94 | - |

| hBChE | 34.6 | - | |

| Compound 20 | eqBChE | 0.15 | - |

| hBChE | 45.2 | - | |

| S06-1011 | hBChE | 16 | High |

| S06-1031 | hBChE | 25 | High |

| Compound 8e | eqBuChE | 49 | >100 |

| huBuChE | 66 | >100 |

eqBChE: equine BChE; hBChE/huBuChE: human BChE.

Table 2: Neuroprotective and In Vivo Efficacy of Representative BChE Inhibitors

| Compound Reference | Experimental Model | Key Findings |

| Compound 20 | Scopolamine-induced cognitive deficit | Significant improvement in cognition |

| Aβ1-42 peptide-induced cognitive deficit | Reduction in total Aβ amount | |

| S06-1011 | Scopolamine-induced cognitive deficit | Cognition improvement |

| Aβ1-42 peptide-induced cognitive deficit | Neuroprotective effects, increased ghrelin levels | |

| Compound 8e | Glutamate-induced HT22 cell injury | Pronounced neuroprotective efficacy |

| Aβ25-35-induced HT22 & PC12 cell injury | Significant neuroprotection | |

| Zebrafish AD model | Significant therapeutic effects | |

| Scopolamine-induced cognitive impairment in mice | Improved cognitive function | |

| APP/PS1 transgenic mice | Significant improvement in cognitive function |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

BChE and AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the enzyme (human recombinant AChE or BChE).

-

Add various concentrations of the test inhibitor (e.g., this compound) and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Neuroprotection Assay (MTT Assay)

This colorimetric assay assesses cell viability and is used to evaluate the neuroprotective effects of compounds against various toxins.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed neuronal cells (e.g., SH-SY5Y, PC12, or HT22) in 96-well plates and allow them to adhere overnight.

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptides or glutamate.

-

Concurrently, treat the cells with various concentrations of the test compound (e.g., this compound).

-

After an incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

-

In Vivo Cognitive Assessment (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Procedure:

-

Acclimatize the animals (e.g., mice or rats) to the experimental room and handling.

-

Induce cognitive impairment using a pharmacological agent like scopolamine or in a transgenic model of Alzheimer's disease (e.g., APP/PS1 mice).

-

Administer the test compound (e.g., this compound) or vehicle to the respective animal groups over a defined treatment period.

-

Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using visual cues placed around the room. Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: On the day after the final training session, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Analyze the data to assess differences in learning and memory between the treatment groups.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways in Neuroprotection

BChE inhibitors can modulate several signaling pathways to exert their neuroprotective effects. The PI3K/Akt pathway is a key cascade that promotes cell survival.[5][6] Additionally, some inhibitors may influence the Reelin-mediated signaling pathway, which is involved in neuronal development and synaptic plasticity.[7]

Caption: PI3K/Akt signaling pathway activated by BChE inhibitors, leading to neuroprotection.

Caption: Proposed modulation of the Reelin signaling pathway by a BChE inhibitor.

Experimental Workflow

The discovery and preclinical evaluation of a novel BChE inhibitor like this compound typically follows a structured workflow.

Caption: Preclinical discovery and evaluation workflow for a novel BChE inhibitor.

The investigational BChE inhibitor class, represented here as this compound, demonstrates significant potential for the treatment of neurodegenerative diseases like Alzheimer's. Through potent and selective inhibition of BChE, these compounds not only enhance cholinergic neurotransmission but also exhibit direct neuroprotective effects. The multifaceted mechanism of action, supported by robust in vitro and in vivo data, positions this class of molecules as promising candidates for further clinical development. Future research should continue to elucidate the downstream signaling pathways and long-term therapeutic benefits of selective BChE inhibition.

References

- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Butyrylcholinesterase (BChE) Inhibition in Modulating Cholinergic Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "BChE-IN-31" did not yield specific results in the conducted search. Therefore, this guide provides a comprehensive overview of the effects of Butyrylcholinesterase (BChE) inhibitors on cholinergic neurotransmission, drawing upon established principles and examples from the scientific literature.

Introduction to Butyrylcholinesterase and its Role in Cholinergic Signaling

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), is capable of hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2][3] While AChE is the primary enzyme responsible for the rapid degradation of ACh at the synaptic cleft, BChE is considered a co-regulator of cholinergic transmission.[2][3] Found in various tissues including plasma, liver, and the nervous system, BChE's role becomes particularly significant in pathological conditions such as Alzheimer's disease (AD), where AChE levels may be reduced.[1][4][5][6] In the progression of AD, BChE activity in the brain can increase, making it a viable therapeutic target for enhancing cholinergic neurotransmission.[4][5][6] The inhibition of BChE can lead to increased ACh levels, thereby compensating for the cholinergic deficit observed in neurodegenerative disorders.[2][7]

Quantitative Data on BChE Inhibition

The following table summarizes key quantitative parameters for representative BChE inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Compound 8 | BChE | 8.3 ± 0.7 | Kic: 7.9 ± 1.1, Kiu: 14.2 ± 2.5 | Mixed-type | [5] |

| Compound 18 | BChE | 12.1 ± 1.3 | Kic: 11.5 ± 1.8, Kiu: 20.3 ± 3.1 | Mixed-type | [5] |

| Tacrine | ChEs | - | - | - | [1] |

| Donepezil | AChE-specific | - | - | - | [1] |

| Iso-OMPA | BChE-specific | - | - | - | [1] |

| Dihydrobenzodioxepine Cymserine | BChE | - | - | Selective | [8] |

Note: IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, with Kic representing the competitive inhibition constant and Kiu representing the uncompetitive inhibition constant. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BChE inhibitors. Below are representative protocols for key experiments.

3.1. In Vitro BChE Inhibition Assay (Ellman's Method)

This assay quantifies the rate of substrate hydrolysis by BChE.

-

Materials:

-

Butyrylthiocholine (BuSCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

BW284C51 (a selective AChE inhibitor to ensure measurement of BChE activity specifically)

-

Sodium phosphate buffer (pH 7.2)

-

Test inhibitor compound

-

Spectrophotometer

-

-

Procedure:

-

Prepare an assay mixture containing 0.25 mM DTNB, 0.05 mM BW284C51, and 50 mM sodium phosphate buffer (pH 7.2).[8]

-

Add the test inhibitor at various concentrations to the assay mixture.

-

Initiate the reaction by adding the substrate, BuSCh.

-

Measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 412 nm at 25°C.[8] This is due to the reaction of the product, thiocholine, with DTNB to form a colored compound.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

3.2. In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling of neurotransmitters from the brain of a living animal.

-

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Ringer's solution (perfusion fluid)

-

HPLC system with electrochemical detection

-

Animal model (e.g., rat or mouse)

-

-

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with Ringer's solution at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer the BChE inhibitor (e.g., systemically or locally through the probe).

-

Continue collecting dialysate samples to measure changes in acetylcholine levels over time.

-

Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

-

Visualizing Pathways and Workflows

4.1. Cholinergic Synapse and the Effect of BChE Inhibition

Caption: Cholinergic synapse showing BChE's role in ACh hydrolysis and its inhibition.

4.2. Experimental Workflow for BChE Inhibitor Evaluation

Caption: A typical workflow for the development of a novel BChE inhibitor.

4.3. Logical Relationship of BChE Inhibition in Alzheimer's Disease

Caption: The therapeutic rationale for BChE inhibition in Alzheimer's disease.

Conclusion

The inhibition of Butyrylcholinesterase represents a significant strategy for modulating cholinergic neurotransmission, particularly in disease states characterized by a cholinergic deficit. A thorough understanding of the quantitative aspects of inhibitor potency and selectivity, coupled with robust experimental protocols, is paramount for the successful development of novel BChE-targeted therapeutics. The visualization of the underlying biological pathways and experimental workflows provides a clear framework for researchers and drug development professionals in this field. Future research will likely focus on developing highly selective BChE inhibitors with favorable pharmacokinetic profiles to maximize therapeutic benefit while minimizing potential side effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arborassays.com [arborassays.com]

- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of Butyrylcholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles governing the selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). While the specific compound "BChE-IN-31" does not correspond to a publicly documented inhibitor, this paper will explore the fundamental mechanisms of selectivity, utilizing illustrative data and established experimental protocols relevant to the development of selective BChE inhibitors.

Introduction: The Therapeutic Rationale for BChE-Selective Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that both catalyze the hydrolysis of the neurotransmitter acetylcholine.[1][2] While AChE is a primary regulator of cholinergic neurotransmission at synapses, the physiological role of BChE is less defined but of growing therapeutic interest.[3][4] Notably, in neurodegenerative conditions such as Alzheimer's disease, BChE activity in the brain increases as AChE levels decline.[5][6] This shift suggests that inhibiting BChE could be a valuable strategy to modulate acetylcholine levels and potentially impact disease progression.[5][7] Furthermore, selective BChE inhibition is being explored for other indications, including the attenuation of toxicity from certain substances.[5]

The development of inhibitors with high selectivity for BChE over AChE is crucial to minimize off-target effects and enhance the therapeutic window.[6] This selectivity is primarily achieved by exploiting the structural and chemical differences between the active sites of the two enzymes.[8][9]

Structural Basis of Selectivity: AChE vs. BChE

The key to designing selective BChE inhibitors lies in understanding the distinct topographies of the BChE and AChE active sites. Both enzymes feature a deep, narrow gorge leading to the catalytic active site, which comprises a catalytic triad and a choline-binding site.[10][11] However, significant differences in the amino acid residues lining this gorge create opportunities for selective targeting.

The active site gorge of BChE is larger than that of AChE due to the substitution of several bulky aromatic residues in AChE with smaller aliphatic residues in BChE.[1][8] This difference in the volume and shape of the active site gorge is a primary determinant of substrate and inhibitor specificity.[1][8] For instance, the presence of specific aromatic residues in AChE's gorge can lead to steric hindrance for certain ligands, preventing their effective binding, while these same ligands may be readily accommodated by the more spacious BChE gorge.[5]

Quantitative Assessment of Inhibitor Selectivity

The selectivity of an inhibitor is quantified by comparing its potency against the target enzyme (BChE) versus its potency against the off-target enzyme (AChE). The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity index (SI) is then calculated as the ratio of the IC50 for AChE to the IC50 for BChE.

Selectivity Index (SI) = IC50 (AChE) / IC50 (BChE)

A higher SI value indicates greater selectivity for BChE.

Illustrative Data for a Hypothetical Selective BChE Inhibitor

The following table presents hypothetical data for a selective BChE inhibitor, demonstrating the expected quantitative profile.

| Inhibitor | Target | IC50 (nM) | Selectivity Index (AChE/BChE) |

| Hypothetical BChE-IN-X | BChE | 15 | 200 |

| AChE | 3000 | ||

| Reference Compound (Non-selective) | BChE | 50 | 2 |

| AChE | 100 |

Experimental Protocols for Determining Selectivity

The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. The most widely used method is the Ellman's assay, a colorimetric method for measuring cholinesterase activity.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

-

Recombinant human BChE and AChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test inhibitor (e.g., BChE-IN-X)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the appropriate buffer.

-

In a 96-well plate, add the enzyme (BChE or AChE), DTNB, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Calculate the Selectivity Index as described previously.

Visualizing Selectivity and Experimental Workflow

Signaling Pathway of Selective Inhibition

Caption: Selective inhibition of BChE by this compound.

Experimental Workflow for Determining Selectivity

Caption: Workflow for determining BChE inhibitor selectivity.

Conclusion

The selective inhibition of BChE over AChE is a promising strategy in drug development, particularly for neurodegenerative diseases. This selectivity is achieved by exploiting the structural differences in the active site gorges of the two enzymes. Rigorous in vitro testing, such as the Ellman's assay, is essential to quantify the inhibitory potency and selectivity of novel compounds. The principles and methodologies outlined in this guide provide a foundational understanding for researchers and scientists dedicated to the discovery and development of next-generation, highly selective BChE inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Comparison of butyrylcholinesterase and acetylcholinesterase. | Semantic Scholar [semanticscholar.org]

- 3. differencebetween.com [differencebetween.com]

- 4. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 8. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

BChE-IN-31: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of BChE-IN-31, a selective butyrylcholinesterase (BChE) inhibitor. The information compiled herein is intended to serve as a foundational resource for researchers in neurodegenerative disease, particularly those focused on Alzheimer's disease, and professionals in the field of drug development. This document details the inhibitory activity, neuroprotective effects, and methodologies for the in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preliminary in vitro evaluations.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 (BChE) | 65 nM | The half-maximal inhibitory concentration against butyrylcholinesterase, indicating high potency.[1][2] |

Table 2: Neuroprotective and Other In Vitro Activities of this compound

| Activity | Effective Concentration | Cell Line | Observations |

| Inhibition of Amyloid-β (Aβ) Aggregation | Not specified | - | Effectively inhibits the self-induced aggregation of neurotoxic Aβ peptides.[1][2] |

| Protection against NMDA-induced Cytotoxicity | 5 µM | SH-SY5Y | Exhibits protective effects against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.[1] |

| Protection against H2O2-induced Oxidative Stress | 5 µM | SH-SY5Y | Demonstrates protective effects against hydrogen peroxide (H2O2)-induced oxidative damage in neuronal cells.[1] |

| Cytotoxicity | 0-20 µM (24h treatment) | SH-SY5Y | Assumed to be non-toxic at the effective neuroprotective concentrations based on the provided data.[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited for this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of this compound is determined using a modified Ellman's method, a widely used spectrophotometric assay for measuring cholinesterase activity.

Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials:

-

Butyrylcholinesterase (BChE) enzyme solution (from equine serum or recombinant human)

-

Butyrylthiocholine (BTC) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of BChE, BTC, DTNB, and this compound in appropriate buffers.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.

-

Add various concentrations of this compound to the test wells. For control wells, add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the BTC substrate solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Amyloid-β (Aβ) Aggregation Assay

The ability of this compound to inhibit the aggregation of Aβ peptides is commonly assessed using a Thioflavin T (ThT) fluorescence assay.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation. A compound that inhibits aggregation will result in a lower fluorescence signal compared to a control where aggregation proceeds unimpeded.

Materials:

-

Amyloid-β (1-42) peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., pH 7.4)

-

This compound (test compound)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, then removing the solvent and resuspending in a buffer.

-

Prepare a stock solution of ThT in buffer.

-

In a 96-well plate, combine the Aβ(1-42) solution, ThT solution, and buffer.

-

Add various concentrations of this compound to the test wells. For control wells, add the vehicle.

-

Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a fluorescence microplate reader with excitation and emission wavelengths around 440 nm and 485 nm, respectively.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The inhibition of aggregation is determined by comparing the final fluorescence intensity or the lag time of aggregation in the presence of this compound to the control.

Neuroprotection Assays in SH-SY5Y Cells

The neuroprotective effects of this compound are evaluated by its ability to protect SH-SY5Y human neuroblastoma cells from toxic insults, such as those induced by NMDA and H2O2.

2.3.1. Cell Culture and Differentiation (Optional but Recommended) SH-SY5Y cells are a human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, which can be more relevant for neurodegenerative disease modeling. Differentiation can be induced by treatment with retinoic acid, sometimes in combination with other factors like brain-derived neurotrophic factor (BDNF).

2.3.2. NMDA-Induced Cytotoxicity Assay

Principle: Overstimulation of NMDA receptors leads to excessive calcium influx, causing excitotoxicity and neuronal cell death. A neuroprotective compound will mitigate this cell death.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

N-methyl-D-aspartate (NMDA)

-

This compound

-

Cell viability assay reagent (e.g., MTT, MTS, or LDH assay kit)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow.

-

Pre-treat the cells with this compound (5 µM) for a specified duration (e.g., 24 hours).

-

Induce excitotoxicity by adding a toxic concentration of NMDA to the cell culture medium. The optimal concentration of NMDA should be determined empirically for the specific cell line and conditions, but is often in the millimolar range.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Assess cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.

-

Compare the viability of cells treated with this compound and NMDA to those treated with NMDA alone to determine the protective effect.

2.3.3. H2O2-Induced Oxidative Stress Assay

Principle: Hydrogen peroxide induces oxidative stress, leading to cellular damage and apoptosis. A compound with antioxidant or cytoprotective properties will reduce this damage.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Hydrogen peroxide (H2O2)

-

This compound

-

Cell viability assay reagent

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with this compound (5 µM) for 24 hours.

-

Induce oxidative stress by adding a toxic concentration of H2O2 to the medium. A typical concentration to induce approximately 50% cell death is in the range of 100-400 µM, but should be optimized.

-

Incubate for a defined period (e.g., 24 hours).

-

Measure cell viability using an appropriate method (e.g., MTT assay).

-

The protective effect is quantified by comparing the viability of cells co-treated with this compound and H2O2 to those treated with H2O2 alone.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro study of this compound.

Caption: Workflow for BChE Inhibition Assay.

Caption: Workflow for Aβ Aggregation Inhibition Assay.

Caption: Putative Neuroprotective Signaling Pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for BChE-IN-31: In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of BChE-IN-31, a putative butyrylcholinesterase (BChE) inhibitor. The following sections describe the necessary reagents, equipment, and step-by-step instructions for determining the inhibitory activity and kinetic profile of this compound, as well as its effects on cell viability.

Overview of Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is a serine hydrolase that, while sharing substrate specificity with acetylcholinesterase (AChE), plays a distinct role in cholinergic transmission and the metabolism of various compounds.[1] In certain pathological conditions, such as Alzheimer's disease, BChE activity is elevated in the brain while AChE levels decline, making BChE a significant therapeutic target for restoring acetylcholine levels.[2][3] BChE inhibitors block the activity of this enzyme, leading to an increase in acetylcholine availability in the synaptic cleft.[1]

This compound: A Potential Therapeutic Agent

This compound is an investigational compound designed to selectively inhibit BChE. Its efficacy and mechanism of action can be characterized through a series of in vitro assays, which are crucial for advancing its development as a potential therapeutic agent for neurodegenerative diseases.

Experimental Protocols

BChE Enzymatic Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against equine serum BChE using the spectrophotometric method developed by Ellman.[4]

Materials and Reagents:

-

This compound

-

Equine serum Butyrylcholinesterase (BChE) (e.g., Sigma-Aldrich)

-

Butyrylthiocholine iodide (BTC) (e.g., Sigma-Aldrich)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (e.g., Sigma-Aldrich)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of at least six different concentrations (e.g., 10⁻⁴ to 10⁻⁹ M) in Tris-HCl buffer, ensuring the final DMSO concentration is below 1%.

-

Prepare a 0.22 U/mL solution of BChE in Tris-HCl buffer.

-

Prepare a 0.5 mM solution of butyrylthiocholine iodide (BTC) in Tris-HCl buffer.

-

Prepare a 0.35 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 10 µL of the test compound solution (this compound at various concentrations).

-

Add 30 µL of Tris-HCl buffer and 10 µL of the BChE enzyme solution (2.5 units/mL).

-

Pre-incubate the plate for 20 minutes at 37°C.[4]

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the BTC substrate.

-

Immediately mix the solution and measure the absorbance at 412 nm every minute for a duration of 2 to 11 minutes using a microplate reader.[2][3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Workflow for BChE Enzymatic Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed.

Procedure:

-

Perform the BChE inhibition assay as described above, but vary the concentration of the substrate (BTC) at several fixed concentrations of this compound.

-

Measure the reaction velocity (V) at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Michaelis-Menten kinetics.

-

Analyze the changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the mode of inhibition. For mixed-type inhibitors, both Vmax will decrease and Km will increase.[2]

Signaling Pathway of BChE Inhibition

References

- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]